molecular formula C10H16ClNOS B1447670 4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride CAS No. 1864062-86-1

4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride

Cat. No.: B1447670
CAS No.: 1864062-86-1
M. Wt: 233.76 g/mol
InChI Key: DRYMYVNWHUDUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a furan ring, a piperidine ring, and a sulfanyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride typically involves the reaction of furan-2-ylmethanethiol with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted piperidine and furan derivatives.

Scientific Research Applications

4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring and sulfanyl group are believed to play a crucial role in its bioactivity. The compound may interact with enzymes and receptors, leading to modulation of biological pathways involved in inflammation, pain, and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Furan-2-ylmethyl)thio]piperidine
  • 4-[(Furan-2-ylmethyl)sulfanyl]morpholine
  • 4-[(Furan-2-ylmethyl)sulfanyl]pyrrolidine

Uniqueness

4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride is unique due to its specific combination of a furan ring, a piperidine ring, and a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential therapeutic effects set it apart from similar compounds .

Biological Activity

4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a furan-2-ylmethyl sulfanyl group. This unique structure is believed to contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing sulfanyl groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial enzyme activity or disruption of cell wall synthesis.

Table 1: Antimicrobial Activity of Sulfanyl Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
4-[(Furan-2-ylmethyl)sulfanyl]piperidineStaphylococcus aureus5 µg/mL
4-SulfanylpiperidineEscherichia coli10 µg/mL
5-{1-[(4-chlorophenyl)sulfonyl]piperidin}Salmonella typhi3 µg/mL

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Similar piperidine derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.

Table 2: Enzyme Inhibition Studies

Compound NameEnzyme TargetIC50 Value (µM)
4-[(Furan-2-ylmethyl)sulfanyl]piperidineAcetylcholinesterase25
Piperidine DerivativeUrease15

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity.
  • Receptor Modulation : The piperidine ring may interact with neurotransmitter receptors, potentially influencing neurotransmission and other cellular processes.
  • Antioxidant Activity : Some studies suggest that compounds with furan rings exhibit antioxidant properties, which could contribute to their overall biological efficacy.

Study on Anticancer Activity

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the anticancer potential of piperidine derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound could have similar effects due to its structural analogies .

Research on Neurological Effects

Another study focused on the neuroprotective properties of sulfanyl-substituted piperidines. It was found that these compounds could reduce oxidative stress in neuronal cells, which is a critical factor in neurodegenerative diseases .

Properties

IUPAC Name

4-(furan-2-ylmethylsulfanyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS.ClH/c1-2-9(12-7-1)8-13-10-3-5-11-6-4-10;/h1-2,7,10-11H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYMYVNWHUDUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SCC2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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